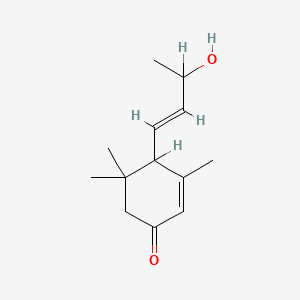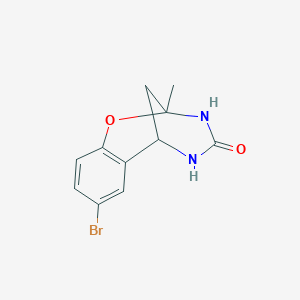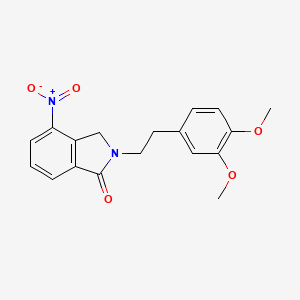![molecular formula C18H18N2O3S B3038829 3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione CAS No. 913243-76-2](/img/structure/B3038829.png)
3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
“3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione” is an organic compound that belongs to the pyrrolidine family of compounds. It’s a part of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of this compound is C18H18N2O3S . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The molecular weight of this compound is 342.41 g/mol . Other physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
- Synthesis and Evaluation of Analogues : Analogues of aminoglutethimide, including compounds with structural similarities to 3-[(4-aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, have been synthesized and shown to inhibit human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems. This demonstrates their potential in biochemical applications (Daly et al., 1986).
Chemical Synthesis Techniques
- Multicomponent Synthesis : A multicomponent synthesis method for producing N-aminopyrrolidine-2,5-diones, including derivatives of the compound , has been developed. This technique allows for the efficient and diastereoselective creation of these compounds (Adib et al., 2011).
- Acylation Methods : Pyrrolidine-2,4-diones, related to the compound of interest, have been utilized in acylation processes to synthesize 3-acyltetramic acids. This method highlights the compound's role in advanced organic synthesis (Jones et al., 1990).
Biological Activity and Potential Applications
- Anti-Tumor Agents : Pyrrolidine-2,5-dione-based compounds, similar to the compound , have been studied for their potential as anti-tumor agents. These studies focus on their inhibitory effects on specific enzymes, indicating their use in cancer research (Ahmed et al., 1995).
Novel Derivative Synthesis
- Synthesis of Derivatives : The compound's derivatives have been synthesized, such as 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-diones. These derivatives have applications in various chemical reactions, expanding the utility of the base compound (Ali et al., 2015).
Electronic and Material Science Applications
- Electron Transport Layer in Solar Cells : Related compounds, specifically conjugated polyelectrolytes with pyrrolidine-2,5-dione backbones, have been used as electron transport layers in solar cells. This demonstrates the compound's potential in the field of renewable energy and material science (Hu et al., 2015).
Orientations Futures
The pyrrolidine ring, which is a part of this compound, is a versatile scaffold in drug discovery, and there is ongoing research into new compounds with this structure . This suggests that “3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione” and similar compounds may have potential for future pharmaceutical applications.
Propriétés
IUPAC Name |
3-(4-aminophenyl)sulfanyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-14-7-5-13(6-8-14)20-17(21)11-16(18(20)22)24-15-9-3-12(19)4-10-15/h3-10,16H,2,11,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUULSWBQXFZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)


![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)
![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)

![6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038759.png)
![3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038761.png)
![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3038762.png)
![3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038763.png)
![6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3038765.png)
![4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3038768.png)
